Cas no 1204394-34-2 (1-chloro-4-ethynyl-2-methylbenzene)
1-chloro-4-ethynyl-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-4-ethynyl-2-methylbenzene
- A1-16634
- 1204394-34-2
- EN300-1983451
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- MDL: MFCD28361790
- Inchi: 1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
- InChI Key: WIYTWLWBBAVIKM-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#C)C=C1C
Computed Properties
- Exact Mass: 150.0236279g/mol
- Monoisotopic Mass: 150.0236279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 0Ų
1-chloro-4-ethynyl-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983451-1g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-1983451-5g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-1983451-10g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| Enamine | EN300-1983451-0.05g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-1983451-0.1g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-1983451-0.25g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-1983451-0.5g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-1983451-1.0g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 1g |
$986.0 | 2023-06-02 | |
| Enamine | EN300-1983451-2.5g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-1983451-5.0g |
1-chloro-4-ethynyl-2-methylbenzene |
1204394-34-2 | 95% | 5g |
$2858.0 | 2023-06-02 |
1-chloro-4-ethynyl-2-methylbenzene Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-chloro-4-ethynyl-2-methylbenzene
Comprehensive Guide to 1-Chloro-4-ethynyl-2-methylbenzene (CAS No. 1204394-34-2): Properties, Applications, and Market Insights
1-Chloro-4-ethynyl-2-methylbenzene (CAS No. 1204394-34-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This aromatic compound, featuring a chloro-substituted benzene ring with an ethynyl and methyl group, serves as a valuable intermediate in pharmaceutical and material science research. With the growing demand for high-purity chemical intermediates, this compound has become a focal point for researchers and industry professionals alike.
The molecular structure of 1-chloro-4-ethynyl-2-methylbenzene combines three distinct functional groups, making it particularly interesting for click chemistry applications and polymer synthesis. The presence of the ethynyl group allows for efficient participation in Huisgen cycloaddition reactions, a popular topic in current green chemistry research. Recent studies have highlighted its potential in developing advanced materials, particularly in the field of organic electronics and conjugated polymers.
From a synthetic chemistry perspective, CAS 1204394-34-2 offers several advantages. Its relatively stable nature under standard conditions makes it easier to handle compared to other acetylenic compounds, while still maintaining sufficient reactivity for various transformations. This balance between stability and reactivity has made it a preferred choice for developing new synthetic methodologies, especially in the context of catalytic processes and atom-economical reactions.
The pharmaceutical industry has shown particular interest in 1-chloro-4-ethynyl-2-methylbenzene as a building block for drug discovery. Its structural features make it suitable for creating diverse molecular architectures, particularly in the development of kinase inhibitors and targeted therapies. Recent publications have explored its use in creating novel compounds with potential applications in cancer research and neurodegenerative diseases, aligning with current healthcare trends.
In material science, researchers are investigating CAS 1204394-34-2 for its potential in creating functional polymers with unique electronic properties. The compound's ability to participate in cross-coupling reactions makes it valuable for developing conductive materials and organic semiconductors. These applications are particularly relevant given the current focus on sustainable electronics and flexible displays in the technology sector.
The synthesis of 1-chloro-4-ethynyl-2-methylbenzene typically involves multi-step procedures starting from commercially available precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve energy efficiency. Recent advancements in catalytic systems have improved the yield and purity of this compound, addressing one of the most common search queries regarding optimized synthesis methods for specialized intermediates.
Quality control for CAS 1204394-34-2 presents specific challenges that researchers frequently inquire about. Standard analytical techniques include GC-MS analysis, HPLC purity testing, and NMR characterization. The compound's stability under various storage conditions is another common topic of discussion, with recommendations typically suggesting inert atmosphere storage and protection from light for long-term preservation.
Market trends indicate growing demand for 1-chloro-4-ethynyl-2-methylbenzene, particularly from research institutions and specialty chemical manufacturers. The compound's price and availability fluctuate based on raw material costs and production capacity, making supply chain stability a key concern for regular users. Recent market analyses suggest increasing applications in high-value chemical production, driving investment in more efficient manufacturing processes.
Environmental and safety considerations for CAS 1204394-34-2 follow standard laboratory chemical protocols. While not classified as highly hazardous, proper handling procedures including appropriate PPE and ventilation are recommended. These safety aspects are frequently searched by laboratory professionals implementing risk assessment protocols for new compounds in their workflows.
Future research directions for 1-chloro-4-ethynyl-2-methylbenzene appear promising, with several patent applications recently filed for its use in novel applications. The compound's versatility continues to attract attention in cutting-edge research areas, particularly those combining organic synthesis with materials science. As synthetic methodologies advance and application areas expand, this compound is likely to maintain its position as a valuable tool for chemical innovation.
For researchers seeking reliable suppliers of CAS 1204394-34-2, it's essential to verify certificates of analysis and batch-to-batch consistency. The compound's purity significantly impacts experimental outcomes, especially in sensitive applications like catalysis research or pharmaceutical intermediate synthesis. These quality considerations are among the top concerns voiced in scientific forums and supplier evaluations.
The scientific literature surrounding 1-chloro-4-ethynyl-2-methylbenzene has grown substantially in recent years, reflecting its expanding utility. Key journals publishing research on this compound frequently focus on organic chemistry, medicinal chemistry, and polymer science. This publication trend aligns with search data showing strong interest in these interdisciplinary applications among chemistry professionals and researchers.
In conclusion, 1-chloro-4-ethynyl-2-methylbenzene (CAS No. 1204394-34-2) represents a versatile and valuable compound with wide-ranging applications in modern chemistry. Its unique structural features and reactivity profile continue to inspire innovative research across multiple disciplines. As synthetic methods improve and new applications emerge, this compound is poised to play an increasingly important role in scientific advancement and technological innovation.
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